molecular formula C18H28ClNO3 B5274882 Ethyl 1-[3-(2-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[3-(2-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5274882
M. Wt: 341.9 g/mol
InChI Key: MEHNYOZVJGREGX-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(2-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester and a 2-methylphenoxy group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(2-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 2-Methylphenoxy Group: This step involves the reaction of the piperidine derivative with 2-methylphenol under suitable conditions to form the desired ether linkage.

    Esterification: The carboxylate group is introduced through esterification reactions, typically using ethyl alcohol and an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(2-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-[3-(2-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(2-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 1-[3-(2-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride can be compared with other similar compounds, such as:

    Ethyl 1-[3-(2-methoxyphenoxy)propyl]piperidine-4-carboxylate: Differing by the presence of a methoxy group instead of a methyl group.

    Ethyl 1-[3-(2-chlorophenoxy)propyl]piperidine-4-carboxylate: Differing by the presence of a chloro group instead of a methyl group.

    Ethyl 1-[3-(2-fluorophenoxy)propyl]piperidine-4-carboxylate: Differing by the presence of a fluoro group instead of a methyl group.

These comparisons highlight the unique structural features and potential differences in reactivity and applications of this compound.

Properties

IUPAC Name

ethyl 1-[3-(2-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.ClH/c1-3-21-18(20)16-9-12-19(13-10-16)11-6-14-22-17-8-5-4-7-15(17)2;/h4-5,7-8,16H,3,6,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHNYOZVJGREGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCOC2=CC=CC=C2C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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